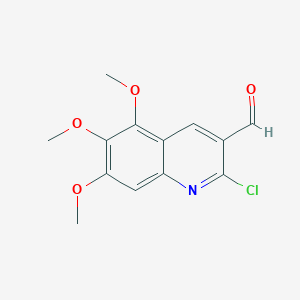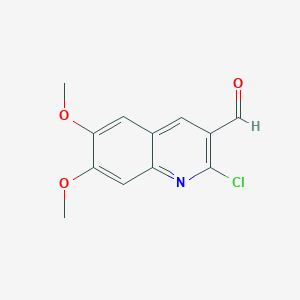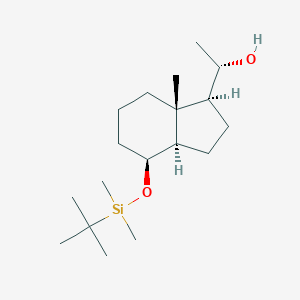
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol is a complex organic compound with a molecular weight of 312.57. It is known for its unique structural features, including the presence of a silyl ether group and multiple chiral centers. This compound is often used in organic synthesis and research due to its reactivity and structural properties .
Preparation Methods
The synthesis of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and tert-butyldimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like lithium aluminum hydride (LiAlH4) are often employed to facilitate the reduction and silylation steps.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biological Studies: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can undergo hydrolysis, releasing the active alcohol form, which can then participate in various biochemical pathways. The compound’s chiral centers also play a crucial role in its binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol can be compared with similar compounds such as:
1H-Indene-1-methanol: Lacks the silyl ether group, making it less reactive in certain chemical reactions.
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-1H-indene: Similar structure but lacks the methanol group, affecting its solubility and reactivity.
Octahydro-1H-indene derivatives: These compounds share the core structure but differ in functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQHDWFYMRCJG-MRVBUVOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
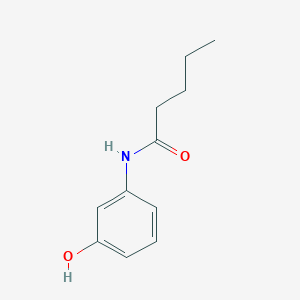
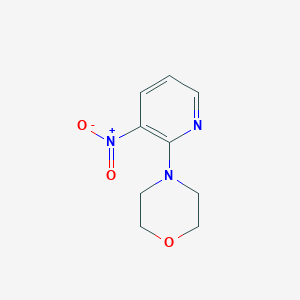
![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
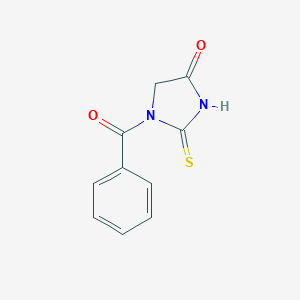
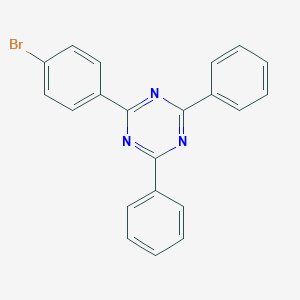
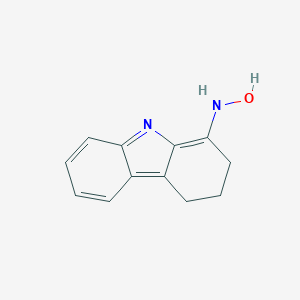
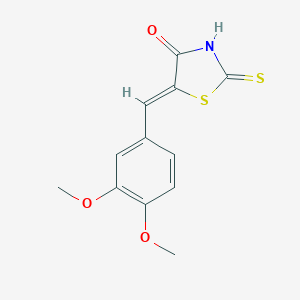
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B187284.png)
